

Technical Support Center: High-Resolution PCB Analysis

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Compound of Interest

Compound Name: 3,3',4,4'-Tetrachlorodiphenyl-D6

CAS No.: 93952-23-9

Cat. No.: B1459277

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Topic: Resolving Co-elution of PCB 77-d6 (IS) and PCB 110

Executive Summary

This guide addresses the critical co-elution of PCB 77-d6 (3,3',4,4'-Tetrachlorobiphenyl, deuterated internal standard) and PCB 110 (2,3,3',4',6-Pentachlorobiphenyl). This is a common failure mode in environmental and toxicological analysis using standard 5% phenyl columns (e.g., DB-5MS), where the high abundance of the di-ortho congener (PCB 110) interferes with the trace-level quantification of the dioxin-like non-ortho congener (PCB 77) and its surrogate.

Module 1: The Diagnostic Matrix

Before modifying your hardware, confirm the nature of the interference.

The Core Problem: On non-polar to mid-polar columns (DB-1, DB-5, HP-5MS), PCB 77 and PCB 110 possess nearly identical retention indices. While Mass Spectrometry (MS) can theoretically distinguish them by mass, the massive concentration disparity (PCB 110 is often

higher than PCB 77) leads to ion suppression or detector saturation, compromising the linearity of your Internal Standard (PCB 77-d6).

Data Profile: The Interfering Pair

Analyte	Structure	Chlorination	Mass (ngcontent-ng-c1989010908=" "_nghost-ng-c2193002942=" " class="inline ng-star-inserted">)	Critical Characteristic
PCB 77-d6	3,3',4,4'	Tetra ()	~298 (M+)	Planar (Non-ortho). Dioxin-like toxicity.[1][2][3][4]
PCB 110	2,3,3',4',6	Penta ()	~326 (M+)	Non-Planar (Di-ortho). Common interferent.

Module 2: Troubleshooting Guides (Q&A)

Category A: Chromatographic Resolution (The "Hardware" Fix)

Q: I am seeing a shoulder on my PCB 77-d6 peak using a DB-5MS column. Is this PCB 110?

A: Highly likely. On a standard 30m or 60m 5% phenyl column (DB-5MS, Rtx-5), PCB 110 elutes immediately before or co-elutes with PCB 77. Because Deuterium (

) is slightly smaller than Hydrogen (

), PCB 77-d6 elutes slightly earlier than native PCB 77. This often pushes the d6 peak directly into the tail of the preceding PCB 110 peak.

Q: Will switching to a DB-XLB column solve this? A: Yes, but with caveats. The DB-XLB (eXtra Low Bleed) phase is optimized for arylene selectivity. It typically reverses the elution order or widens the gap between PCB 110 and 77.

- Recommendation: If you are restricted to GC-MS without fractionation, switch to DB-XLB or SGE HT-8.

- EPA 1668C Standard: The EPA recommends SPB-Octyl columns specifically to resolve congener 126 and 77 from interferences, though these columns are less robust for general screening.

Category B: Sample Preparation (The "Chemistry" Fix)

Q: My PCB 110 background is too high for the column to resolve. What is the absolute fix? A: You must utilize Carbon Column Fractionation. This is the gold standard for separating dioxin-like (planar) PCBs from the bulk (non-planar) PCBs.

- Mechanism: PCB 77 (and 77-d6) is planar and interacts strongly with activated carbon. PCB 110 is di-ortho (twisted) and does not interact as strongly.
- The Fix: PCB 110 will elute in the forward wash (Hexane/DCM), while PCB 77-d6 remains on the carbon until reversed-eluted with Toluene. This physically removes the interference before injection.

Category C: Mass Spectrometry (The "Data" Fix)

Q: Can I just use MS/MS (MRM) to ignore PCB 110? A: Theoretically, yes, but proceed with caution.

- Transition 77-d6:

(Loss of
)

- Transition 110:

(Loss of
)

- Risk: If PCB 110 is at ppm levels and PCB 77-d6 is at ppt levels, the space charge effect in the ion source can suppress the ionization of the d6 isotope, even if the mass filters are set correctly. You will see poor recovery of your Internal Standard.

Module 3: Experimental Protocols

Protocol 1: Carbon Fractionation (The Definitive Solution)

Use this protocol if you are analyzing biological tissue or sediment with high Aroclor backgrounds.

Materials:

- Activated Carbon / Silica column (e.g., Carbopack C or equivalent).
- Solvents: Hexane, Dichloromethane (DCM), Toluene.

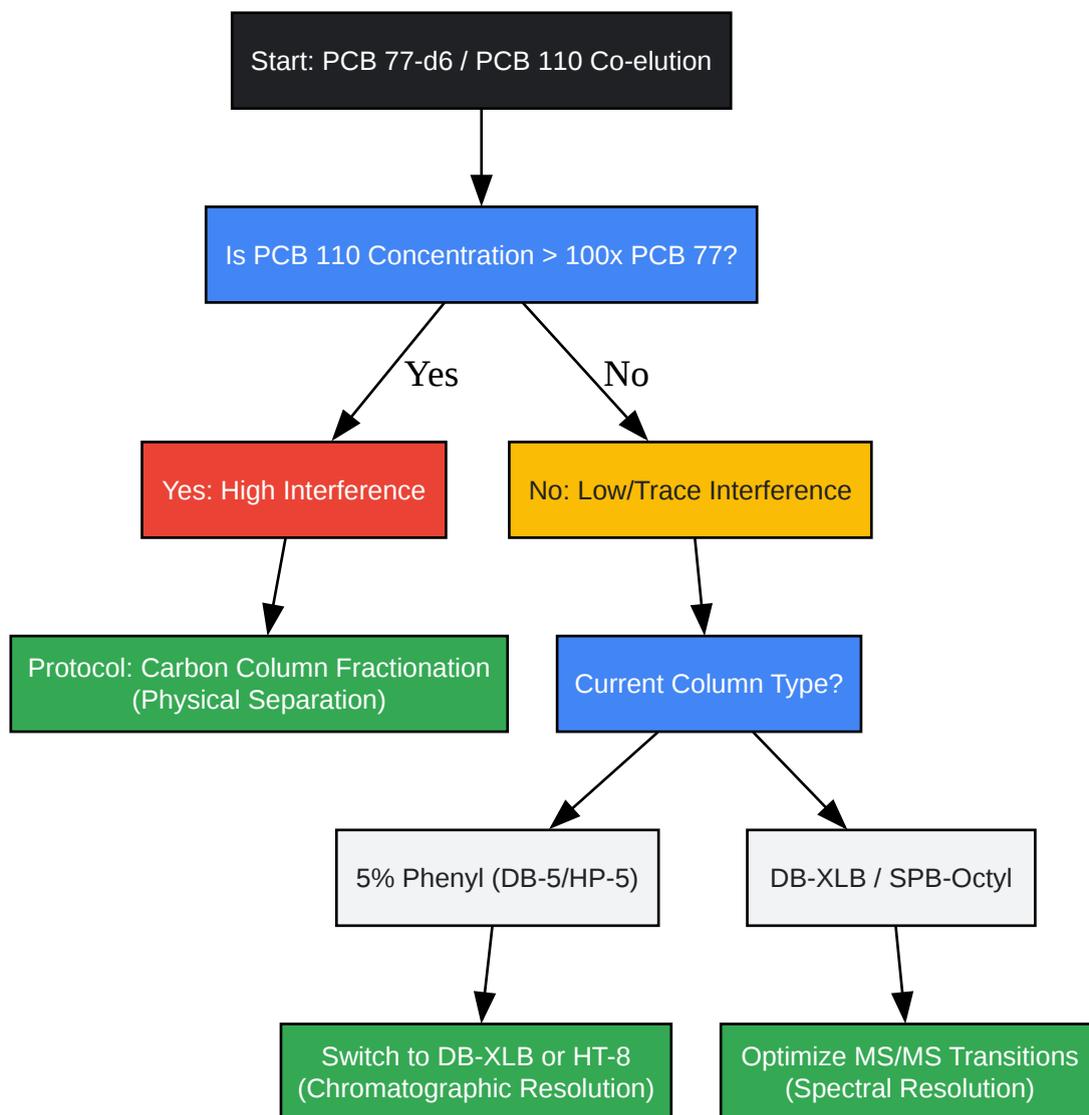
Workflow:

- Conditioning: Wash carbon column with 5 mL Toluene, followed by 5 mL Hexane.
- Loading: Apply sample extract (in Hexane) to the column.[5]
- Fraction A (Interferents): Elute with 20 mL Hexane/DCM (1:1).
 - Result: PCB 110, other di-ortho PCBs, and bulk aliphatics elute here. Discard or archive this fraction.
- Fraction B (Target): Flip the column (reverse flow) or elute normally with 20 mL Toluene.
 - Result: PCB 77-d6 and native PCB 77 elute here.
- Analysis: Evaporate Fraction B and analyze via GC-MS. The interference is now chemically absent.

Module 4: Logic Visualization

Decision Tree: Resolving Co-elution

Caption: Logical workflow for determining whether to solve the co-elution via software (MS), hardware (Column), or chemistry (Prep).



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Module 5: Critical Reference Data

Relative Retention Times (RRT) on Common Columns

Note: RRT relative to PCB 153. Values are approximate and vary by ramp rate.

Column Phase	PCB 77 (Target)	PCB 110 (Interferent)	Resolution Status
DB-5MS / HP-5	0.782	0.781	Co-elution (Critical Failure)
DB-XLB	0.810	0.795	Resolved (Baseline separation possible)
SPB-Octyl	0.850	0.820	Well Resolved (EPA 1668C Recommended)

References

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